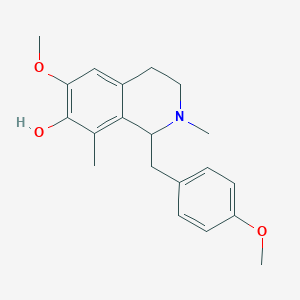
Hemirepanduline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemirepanduline is an alkaloid compound that is found in the plant Pandanus amaryllifolius. This plant is commonly used in Southeast Asian cuisine for its aromatic flavor. Hemirepanduline has recently gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of hemirepanduline is not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body. Hemirepanduline has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It may also have an effect on the expression of genes involved in cancer development and progression.
Biochemische Und Physiologische Effekte
Hemirepanduline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cancer and neurodegenerative diseases. Hemirepanduline has also been shown to have a cytotoxic effect on cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of hemirepanduline is that it is a natural compound, which makes it more appealing for use in therapeutic applications. It has also been shown to have low toxicity, which is important for any potential drug candidate. However, one limitation of hemirepanduline is that it is difficult to obtain in large quantities. The extraction process is time-consuming and yields are relatively low.
Zukünftige Richtungen
There are several future directions for research on hemirepanduline. One potential avenue is to explore its potential as an anticancer agent. Further studies are needed to determine the exact mechanism of action and efficacy of hemirepanduline in cancer treatment. Another potential direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to optimize the extraction and purification methods for hemirepanduline, in order to increase yields and make it more accessible for research and potential therapeutic applications.
Conclusion:
Hemirepanduline is a natural compound that has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. While there are limitations to its use in the lab, such as low yields and difficulty in obtaining large quantities, the potential benefits make it a promising area of study for future research.
Synthesemethoden
Hemirepanduline is extracted from the leaves of Pandanus amaryllifolius using a combination of solvent extraction and chromatography techniques. The leaves are first dried and ground into a powder. The powder is then mixed with a solvent, such as ethanol, and allowed to steep for several hours. The mixture is then filtered and the solvent is evaporated, leaving behind a crude extract. The crude extract is further purified using chromatography techniques to isolate hemirepanduline.
Wissenschaftliche Forschungsanwendungen
Hemirepanduline has been the subject of several scientific studies due to its potential therapeutic properties. These studies have focused on the compound's anti-inflammatory, antioxidant, and anticancer properties. Hemirepanduline has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
16767-25-2 |
|---|---|
Produktname |
Hemirepanduline |
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3 |
InChI-Schlüssel |
KLVDJUCERSCQAG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




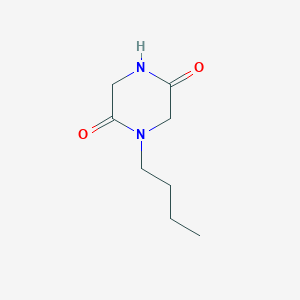


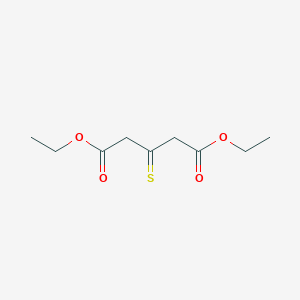
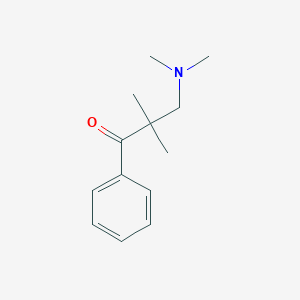
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
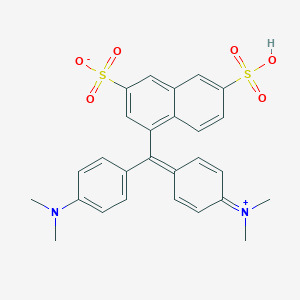
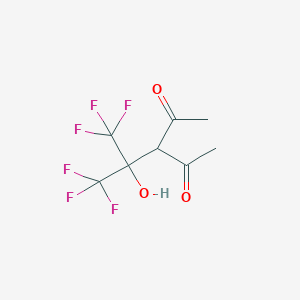
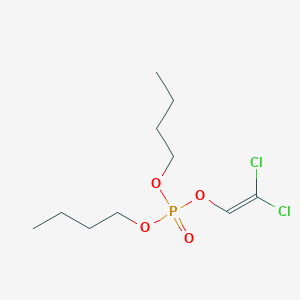
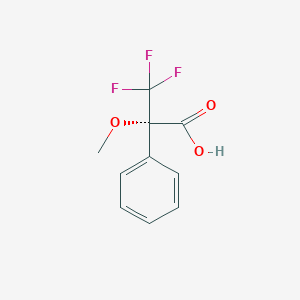
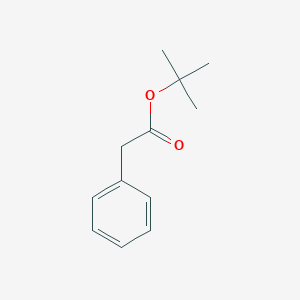
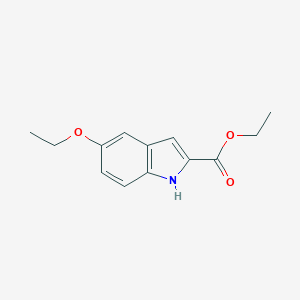
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)